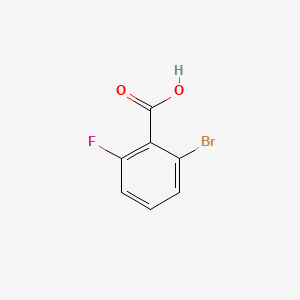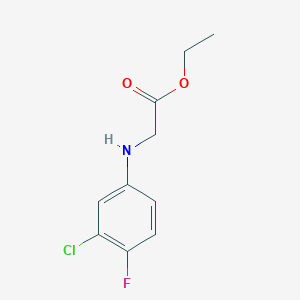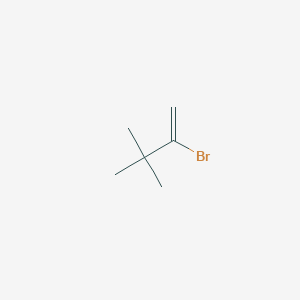
2-Bromo-3,3-diméthylbut-1-ène
Vue d'ensemble
Description
2-Bromo-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C₆H₁₁Br It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon atom in a butene chain
Applications De Recherche Scientifique
2-Bromo-3,3-dimethylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Analyse Biochimique
Biochemical Properties
2-Bromo-3,3-dimethylbut-1-ene plays a significant role in biochemical reactions, particularly in halogenation processes. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. The bromine atom in 2-Bromo-3,3-dimethylbut-1-ene can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential modifications in their activity. Additionally, this compound can interact with glutathione, a tripeptide involved in cellular detoxification, forming conjugates that are more easily excreted from the body .
Cellular Effects
2-Bromo-3,3-dimethylbut-1-ene has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins. For example, it may inhibit the activity of kinases involved in the phosphorylation of signaling molecules, thereby altering downstream signaling events. This compound can also impact gene expression by interacting with transcription factors or modifying histones, leading to changes in chromatin structure and gene accessibility . Furthermore, 2-Bromo-3,3-dimethylbut-1-ene can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, resulting in altered metabolite levels and fluxes .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-3,3-dimethylbut-1-ene involves its ability to form covalent bonds with biomolecules. The bromine atom in the compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, and DNA. This can lead to enzyme inhibition or activation, depending on the specific site of interaction. For instance, the compound may inhibit cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, 2-Bromo-3,3-dimethylbut-1-ene can induce changes in gene expression by modifying transcription factors or histones, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3,3-dimethylbut-1-ene can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Bromo-3,3-dimethylbut-1-ene can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . The degradation products of 2-Bromo-3,3-dimethylbut-1-ene may also have distinct biological effects, which need to be further investigated .
Dosage Effects in Animal Models
The effects of 2-Bromo-3,3-dimethylbut-1-ene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response . At high doses, 2-Bromo-3,3-dimethylbut-1-ene can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
2-Bromo-3,3-dimethylbut-1-ene is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The compound can also be conjugated with glutathione, facilitating its excretion from the body . These metabolic pathways are crucial for the detoxification and elimination of 2-Bromo-3,3-dimethylbut-1-ene, preventing its accumulation and potential toxicity .
Transport and Distribution
Within cells and tissues, 2-Bromo-3,3-dimethylbut-1-ene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles . This localization can influence its activity and interactions with cellular biomolecules .
Subcellular Localization
The subcellular localization of 2-Bromo-3,3-dimethylbut-1-ene is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and metabolism . The subcellular localization of 2-Bromo-3,3-dimethylbut-1-ene can affect its activity and function, as well as its potential toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromo-3,3-dimethylbut-1-ene can be synthesized through the addition of hydrogen bromide (HBr) to 3,3-dimethylbut-1-ene. This reaction can proceed via two different mechanisms depending on the presence of peroxides:
Without Peroxides: The reaction follows Markovnikov’s rule, where the bromine atom attaches to the more substituted carbon atom, resulting in the formation of 2-bromo-2,3-dimethylbutane.
Industrial Production Methods: Industrial production of 2-Bromo-3,3-dimethylbut-1-ene typically involves the controlled addition of hydrogen bromide to 3,3-dimethylbut-1-ene in the presence of a radical initiator to ensure the anti-Markovnikov addition. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3,3-dimethylbut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a strong base such as sodium hydroxide.
Elimination Reactions: Conducted under basic conditions with reagents like potassium tert-butoxide.
Addition Reactions: Performed with halogens (e.g., bromine) or hydrogen halides (e.g., HBr) under controlled conditions.
Major Products:
Substitution: Formation of 3,3-dimethylbutan-1-ol.
Elimination: Formation of 3,3-dimethylbut-1-ene.
Addition: Formation of vicinal dihalides or halohydrins depending on the reagents used.
Mécanisme D'action
The mechanism of action of 2-Bromo-3,3-dimethylbut-1-ene primarily involves its reactivity as an alkene and a brominated compound. The double bond in the molecule allows it to participate in addition reactions, while the bromine atom can undergo substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparaison Avec Des Composés Similaires
1-Bromo-3,3-dimethylbutane: Similar in structure but differs in the position of the bromine atom.
2-Bromo-2,3-dimethylbutane: Another isomer with the bromine atom attached to a different carbon.
3,3-Dimethylbut-1-ene: The parent alkene without the bromine atom.
Uniqueness: 2-Bromo-3,3-dimethylbut-1-ene is unique due to its specific reactivity patterns and the ability to undergo both Markovnikov and anti-Markovnikov addition reactions depending on the reaction conditions. This versatility makes it a valuable compound in synthetic organic chemistry .
Propriétés
IUPAC Name |
2-bromo-3,3-dimethylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5(7)6(2,3)4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMLKGHOPUBSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311893 | |
| Record name | 2-Bromo-3,3-dimethylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33693-77-5 | |
| Record name | NSC246203 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-3,3-dimethylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3,3-dimethylbut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


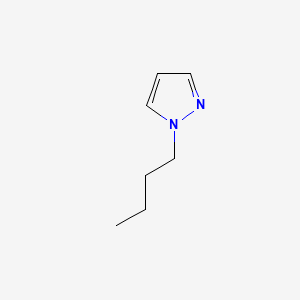
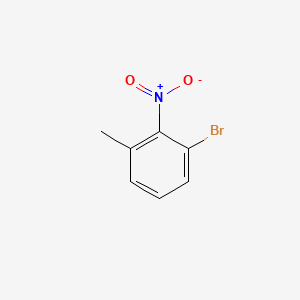
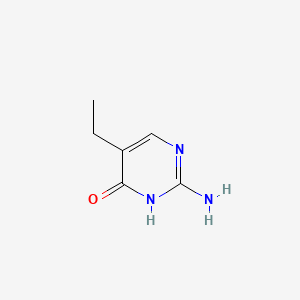
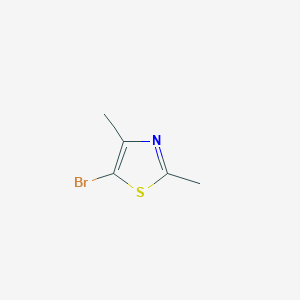
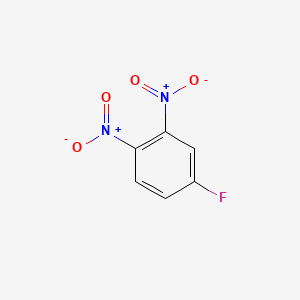
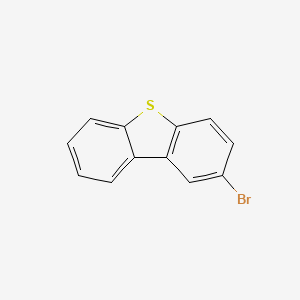

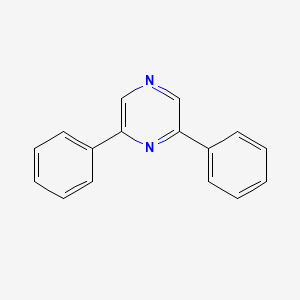
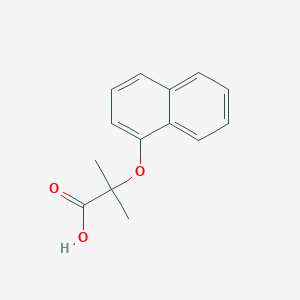
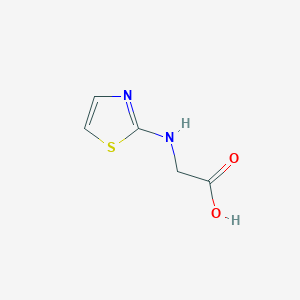
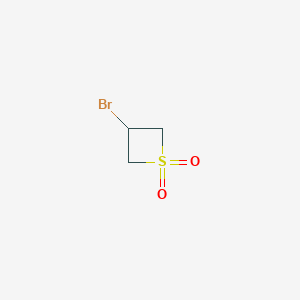
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)
